{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine is a complex organic compound characterized by its unique structural features, including a quinoline and pyridine moiety. It is classified under specialty materials and is recognized for its potential applications in medicinal chemistry and synthetic organic chemistry. The compound has the Chemical Abstracts Service number 130598-84-4 and a molecular formula of .
The synthesis of {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of the pyridine moiety. The final step generally involves the attachment of the methanamine group .
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. This may involve:
The molecular structure of {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine exhibits a complex arrangement that includes:
The InChI representation for this compound is:
The InChI Key is:
These identifiers are essential for database searches and chemical information retrieval .
The compound can participate in various chemical reactions due to its functional groups. Potential reactions include:
Specific reaction conditions such as solvent choice, temperature, and time can significantly influence the outcomes of these reactions. For example, using polar aprotic solvents may enhance nucleophilicity in substitution reactions .
The mechanism of action for {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine primarily involves its interaction with biological targets. It is studied for its potential as a ligand in receptor binding studies, where it may modulate receptor activity or enzyme function.
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to mimic natural ligands in biochemical pathways .
The physical properties of {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine include:
Chemical properties include:
Relevant data such as melting point and boiling point are crucial for practical applications but are not always specified in available literature .
{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine has several applications in scientific research:
Its unique structural characteristics make it valuable in developing new drugs and studying biochemical pathways .
The compound {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine (CAS No: 954567-05-6) emerged in the mid-2000s as part of a broader exploration of nitrogen-containing heterocycles in oncology and metabolic disease research. Its identification coincided with growing interest in hybrid molecular architectures that combine privileged pharmacophores from natural products and synthetic medicinal chemistry. The dihydroquinoline moiety, prevalent in plant alkaloids and bioactive molecules, was strategically fused with a pyridinylmethanamine group—a structural element in numerous CNS and anticancer agents—to leverage synergistic pharmacological properties [1] [6]. This hybridization approach addressed limitations of early-generation kinase inhibitors, particularly selectivity issues and susceptibility to resistance mechanisms. Commercial availability through specialized suppliers like Pharmint by 2010 facilitated widespread biological evaluation, though comprehensive preclinical data remains proprietary [1].
Table 1: Chronology of Key Hybrid Scaffold Development
Year Range | Therapeutic Focus | Scaffold Innovations |
---|---|---|
1995–2005 | Kinase inhibition | Simple quinoline derivatives |
2005–2010 | Multitargeted agents | Dihydroquinoline-pyridine hybrids (e.g., 954567-05-6) |
2010–Present | Drug-resistant cancers | Hybrids with triazole/isatin components |
The molecular architecture of this compound features three critically designed elements:
Table 2: Structural Features and Their Biochemical Roles
Molecular Fragment | Key Properties | Role in Target Engagement |
---|---|---|
Dihydroquinoline | Planar, moderately lipophilic | DNA intercalation; kinase hinge region binding |
3-Pyridinyl | Hydrogen-bond acceptor | Polar interactions with Asp/Glu residues |
Aminomethyl (–CH₂NH₂) | Protonatable (pKa ~9.5) | Solubility enhancement; ionic bonding |
This compound exemplifies a strategic shift toward multitargeted agents for complex pathologies:
Oncology Applications
Metabolic Disease Potential
While detailed studies are limited, structural kinship to sigma receptor ligands (e.g., 1-cyclohexylpiperazine derivatives) suggests applicability in neuroendocrine disorders. Sigma-1 receptor agonism regulates insulin secretion and hepatic gluconeogenesis [10]. Additionally, the scaffold’s moderate logP (~2.8 predicted) aligns with antidiabetic drug space, enabling tissue penetration without excessive lipophilicity [6].
Synthetic Versatility for Optimization
The molecule’s synthetic tractability supports lead optimization:
Table 3: Therapeutic Mechanisms Supported by Structural Analogues
Therapeutic Area | Mechanism | Validating Analogues |
---|---|---|
Oncology | Kinase inhibition | Sunitinib, nintedanib [4] [6] |
Apoptosis induction | Isobavachalcone | |
MDR reversal | Isatin–quinoline hybrids [4] | |
Metabolic Disease | Sigma receptor modulation | 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydroquinolinone [10] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7